TRPV3 Ion Channel Antagonism – A Target Engagement Profile Distinct from the Parent MBT's TPO Inhibition
5-Methyl-2-mercaptobenzothiazole is a documented antagonist of the rat TRPV3 heat-sensitive ion channel with an IC50 of 57.5 μM (57,500 nM) in a cell-based calcium-flux assay [1]. In contrast, the parent compound 2-mercaptobenzothiazole (MBT) is characterized as a thyroid peroxidase (TPO) inhibitor with an IC50 of 11.5 μM . The target engagement profiles are distinct: MBT potently inhibits TPO (thyroid hormone synthesis pathway), while the 5-methyl derivative shows measurable TRPV3 antagonism not reported for MBT. This qualitative target-switching effect, driven by the 5-methyl substituent, is critical for users evaluating benzothiazole-2-thiols for ion-channel-focused screening campaigns versus endocrine-disruption studies.
| Evidence Dimension | In vitro target potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 57.5 μM at rat TRPV3 (5-methyl-2-mercaptobenzothiazole) |
| Comparator Or Baseline | IC50 = 11.5 μM at porcine/human TPO (2-mercaptobenzothiazole, MBT); TRPV3 antagonism not reported for MBT |
| Quantified Difference | Target specificity switch (TRPV3 vs. TPO); 5-fold weaker potency but distinct pharmacological target engagement |
| Conditions | Target compound: HEK293 cells overexpressing rat TRPV3, thymol-induced Ca²⁺ influx, Fluo-4AM dye. Comparator: TPO enzyme inhibition assay, pig thyroid glands. |
Why This Matters
This target profile differentiation means that researchers screening for TRPV3 modulators should specifically source the 5-methyl derivative, as generic MBT will provide TPO inhibition but no TRPV3 activity.
- [1] BindingDB. BDBM50197962 (CHEMBL3894504). IC50 = 57,500 nM at rat TRPV3, HEK293 cells, thymol-induced Ca²⁺ influx assay. View Source
